molecular formula C27H47NO2 B15022794 N-[2-(benzyloxy)ethyl]octadecanamide

N-[2-(benzyloxy)ethyl]octadecanamide

Cat. No.: B15022794
M. Wt: 417.7 g/mol
InChI Key: LYWJMLVVNCUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)ethyl]octadecanamide is an organic compound with the molecular formula C27H47NO2 It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to an octadecanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-(benzyloxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]octadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]octadecanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and amide functional groups. These interactions may modulate various biochemical pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)ethyl]hexadecanamide
  • N-[2-(benzyloxy)ethyl]dodecanamide
  • N-[2-(benzyloxy)ethyl]octadecanoic acid

Uniqueness

N-[2-(benzyloxy)ethyl]octadecanamide is unique due to its specific combination of a long alkyl chain (octadecanamide) and a benzyloxyethyl group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds.

Properties

Molecular Formula

C27H47NO2

Molecular Weight

417.7 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)octadecanamide

InChI

InChI=1S/C27H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)28-23-24-30-25-26-20-17-16-18-21-26/h16-18,20-21H,2-15,19,22-25H2,1H3,(H,28,29)

InChI Key

LYWJMLVVNCUIIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.